2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c32-26(19-30-13-15-31(16-14-30)22-9-2-1-3-10-22)28-21-8-6-7-20(17-21)25-18-27-23-11-4-5-12-24(23)29-25/h1-12,17-18H,13-16,19H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWRCCZWMBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenylpiperazine intermediate. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with quinoxaline derivatives. The structural formula can be represented as follows:
- Canonical SMILES : C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5
This structure indicates the presence of a piperazine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.
Anticonvulsant Activity
Research has indicated that derivatives of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy. The findings suggested that these compounds could effectively reduce seizure activity, highlighting their potential as therapeutic agents for epilepsy management .
Anticancer Potential
The anticancer activity of this compound has also been explored. Studies have shown that it possesses selective cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes critical for cancer cell proliferation .
Key findings include:
- IC50 Values : Active compounds derived from this class exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent antiproliferative effects .
Interaction with Neurotransmitter Systems
The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in managing mood disorders and epilepsy. This interaction may explain the compound's anticonvulsant properties .
Targeting Cancer Pathways
In cancer research, the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation has been noted. It may act by interfering with protein-protein interactions essential for tumor growth, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, depending on the receptor type and the nature of the interaction (agonistic or antagonistic).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the phenylpiperazine-acetamide scaffold but differing in substituents or heterocyclic systems.
Piperazine-Acetamide Derivatives with Varied Aryl/Heterocyclic Groups
N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 51164)
- Structure: Replaces quinoxaline-phenyl with a 2-chlorophenyl group.
- Activity : Acts as a TRPC6 channel positive modulator, rescuing synaptic defects in Alzheimer’s disease (AD) models at 10–100 nM concentrations .
- Key Difference: The chloro substituent may enhance blood-brain barrier penetration compared to the bulkier quinoxaline system.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Structure : Features 3-chlorophenyl (piperazine) and 4-fluorophenyl (acetamide) groups.
- Implications : Halogen atoms (Cl, F) improve metabolic stability and receptor affinity through hydrophobic interactions .
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Quinoxaline and Analogous Heterocycle-Based Acetamides
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides
- Structure : Incorporates a sulfanyl linker instead of acetamide.
- Activity : Demonstrated enzyme inhibition by stabilizing inactive conformations .
- SAR Insight : The sulfur atom may reduce metabolic oxidation but increase steric hindrance.
Quinazolinone Acetamides
Thiazole and Benzoxazole Derivatives
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
- Structure: Thiazole ring instead of quinoxaline.
- Application : Designed as matrix metalloproteinase (MMP) inhibitors for treating inflammation .
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide
Biological Activity
2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and its interaction with various biological targets. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 423.52 g/mol. Its structure comprises a phenylpiperazine moiety linked to a quinoxaline derivative, which is crucial for its pharmacological properties.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that certain derivatives were effective against MES seizures, particularly those with a trifluoromethyl group on the aniline moiety .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Structure Description | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 12 | N-(3-chlorophenyl)-2-(4-methyl...) | 100 | Not Active |
| 20 | N-(3-trifluoromethylphenyl)-2... | 30 | Active |
| 24 | N-(3-chloroanilide)-2-(4-piperazine) | Not Active | Not Active |
The study highlighted that the most potent derivative was observed to moderately bind to voltage-sensitive sodium channels, indicating a mechanism similar to established antiepileptic drugs like phenytoin .
The anticonvulsant activity is primarily attributed to the compound's ability to modulate neuronal excitability through interaction with sodium channels. The structure–activity relationship (SAR) studies suggested that modifications in the piperazine and quinoxaline components significantly influence the anticonvulsant efficacy .
Additional Biological Activities
Beyond anticonvulsant effects, piperazine derivatives have shown promise in other areas:
- Acetylcholinesterase Inhibition : Some studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 2: Biological Activities of Piperazine Derivatives
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Anticonvulsant | 2-(4-phenylpiperazin-1-yl)... | Effective in MES |
| Acetylcholinesterase Inhibitor | B-973 | Inhibition observed |
Case Studies
A notable case study involved the synthesis and evaluation of multiple derivatives where specific modifications were made to enhance lipophilicity and biological activity. The results indicated that compounds with higher lipophilicity exhibited better CNS penetration and anticonvulsant effects at later time points post-administration .
Q & A
Basic: What are the optimized synthetic routes for 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Step 1: Formation of the quinoxaline core via condensation of o-phenylenediamine with diketones or equivalents under acidic conditions.
- Step 2: Introduction of the phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often using triethylamine as a base in acetonitrile/DMF .
- Step 3: Final acetamide formation using 2-chloroacetamide intermediates and arylpiperazine derivatives under reflux conditions .
Critical Parameters: - Temperature: Maintain 60–80°C during coupling to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification: Recrystallization (ethanol/acetone) or column chromatography ensures ≥95% purity .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons and carbons in the quinoxaline, phenylpiperazine, and acetamide groups (e.g., δ 2.75 ppm for piperazine CH₂ in DMSO-d₆) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 454.55) .
- HPLC:
- Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using C18 columns .
Advanced: How do structural modifications influence the compound's affinity for dopamine or serotonin receptors?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Phenylpiperazine Substitution: Fluorination at the phenyl ring (e.g., 4-fluorophenyl) enhances D2/D3 receptor binding (IC₅₀ < 50 nM) .
- Quinoxaline Modifications: Electron-withdrawing groups (e.g., Cl) at the 3-position improve 5-HT₁ₐ selectivity .
Experimental Validation: - Receptor Binding Assays: Radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT₁ₐ) .
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .
Advanced: What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?
Methodological Answer:
- In Vitro Models:
- In Vivo Models:
- Rodent Behavioral Tests: Forced swim test (FST) for antidepressant activity; rotarod for motor side effects .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Cross-Validation:
- Structural Analysis:
- X-ray crystallography or 2D-NMR to confirm conformational differences in active vs. inactive analogs .
Advanced: What computational methods predict interactions with targets like 5-HT or D2 receptors?
Methodological Answer:
- Molecular Docking:
- QSAR Modeling:
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility:
- Poor aqueous solubility (<10 µg/mL); use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Stability:
- Degrades at pH <5 (hydrolysis of acetamide); store at -20°C in amber vials .
Advanced: How does the compound's pharmacokinetic profile affect its therapeutic potential?
Methodological Answer:
- ADME Studies:
- Caco-2 Permeability: Moderate permeability (Papp = 2.5 × 10⁻⁶ cm/s) suggests oral bioavailability .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS .
Advanced: What strategies mitigate off-target effects in functional assays?
Methodological Answer:
- Selective Inhibitors: Co-administer receptor antagonists (e.g., haloperidol for D2) to isolate target effects .
- CRISPR Knockout Models: Use HEK293 cells with CRISPR-edited receptors to confirm on-target activity .
Basic: What initial screening assays identify primary biological targets?
Methodological Answer:
- Broad-Panel Binding Assays:
- Screen against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) .
- Enzyme Inhibition:
- Test against monoamine oxidases (MAO-A/B) via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
